molecular formula C9H8O B1203984 1H-Indenol CAS No. 56631-57-3

1H-Indenol

Cat. No.: B1203984
CAS No.: 56631-57-3
M. Wt: 132.16 g/mol
InChI Key: KWRSKZMCJVFUGU-UHFFFAOYSA-N
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Description

1H-Indenol is an organic compound featuring a fused benzene and cyclopentene ring system with a hydroxyl substituent, making it a valuable scaffold in medicinal and organic chemistry. This structure serves as a versatile building block for the synthesis of more complex molecules. In pharmaceutical research, derivatives of indan, a closely related structure, are found in active pharmaceutical ingredients such as the beta-blocker propranolol, highlighting the utility of this core in drug discovery . Researchers utilize this compound and its derivatives in developing compounds for investigating cardiovascular, neurological, and inflammatory pathways. As a reagent, it is instrumental in creating ligands for various enzymes and receptors, as well as in materials science for constructing organic frameworks and functional polymers. Please handle with care and refer to the Safety Data Sheet (SDS) before use. This product is intended for laboratory research purposes only and is strictly not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

1H-inden-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O/c10-9-6-5-7-3-1-2-4-8(7)9/h1-6,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWRSKZMCJVFUGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(C=CC2=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701021258
Record name (+/-)-1H-Inden-1-ol
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Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56631-57-3, 61463-21-6
Record name 1-Indenol
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Record name NSC245861
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Record name (+/-)-1H-Inden-1-ol
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Record name 1H-indenol
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Preparation Methods

Mechanistic Insights and Substrate Scope

The process initiates with a Heck coupling between the o-halogenated benzaldehyde and the allylic alcohol, forming a transient intermediate that undergoes intramolecular aldol condensation. This cascade strategy efficiently assembles the indene backbone while introducing an acyl group at the C2 position. Substrate versatility is evident: electron-donating and -withdrawing substituents on the benzaldehyde moiety are tolerated, though steric hindrance at the ortho position slightly reduces yields.

Copper-Catalyzed Intramolecular Annulation for Hydroxy-Indanones

A copper-catalyzed intramolecular annulation strategy developed by He et al. provides access to 3-hydroxy-1-indanones, compounds sharing structural motifs with this compound. Using 2-ethynylbenzaldehydes as substrates, the reaction proceeds via alkyne activation followed by cyclization, affording hydroxylated indanones in 85–92% yields.

Reaction Optimization and Key Parameters

The optimal conditions involve CuI (10 mol%) and 1,10-phenanthroline as a ligand in DMF at 80°C. The hydroxyl group originates from the aldehyde substrate, which participates in a keto-enol tautomerization during cyclization. This method highlights the potential for oxygen incorporation into polycyclic frameworks under mild conditions.

Implications for Indenol Synthesis

Although the product is a cyclic ketone rather than an indenol, this work demonstrates the feasibility of installing hydroxyl groups during annulation. Adapting similar substrates—for example, using propargyl alcohols instead of aldehydes—could enable direct formation of this compound through analogous copper-mediated pathways.

Cascade Cyclization and Friedel-Crafts Alkylation Strategies

A cascade cyclization/Friedel-Crafts approach reported by A.K.S. et al. synthesizes tetrahydro-1H-indeno[1,2-b]pyridines, showcasing the utility of electrophilic aromatic substitution in indene functionalization. The reaction combines 4-methyl-N-(pent-4-yn-1-yl)benzenesulfonamides with aldehydes under Brønsted acid catalysis, achieving yields up to 78%.

Mechanistic Pathway

The process begins with alkyne activation, prompting cyclization to form a six-membered ring. A subsequent Friedel-Crafts alkylation engages the electron-rich aromatic system, completing the indeno-pyridine scaffold. This stepwise mechanism underscores the compatibility of indene intermediates with electrophilic functionalization.

Comparative Analysis of Methodologies

MethodSubstrate ClassCatalystKey StepYield (%)Relevance to this compound
Pd-catalyzed Heck-aldolo-Halogenated benzaldehydesPd(0)Tandem coupling-cyclization60–80Forms acyl-indenes; reducible to indenol
Cu-catalyzed annulation2-EthynylbenzaldehydesCuI/1,10-phenAlkyne cyclization85–92Demonstrates hydroxyl installation
Cascade cyclizationSulfonamides/aldehydesBrønsted acidFriedel-Crafts alkylation70–78Electrophilic functionalization route
Rh-catalyzed spirocyclizationNitriles/diazo compounds[Rh2(esp)2]Vinylcarbene interception75Novel metal-mediated C–O bond potential

Chemical Reactions Analysis

Types of Reactions: 1H-Indenol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form indanone using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to indane using strong reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.

Major Products Formed:

    Oxidation: Indanone.

    Reduction: Indane.

    Substitution: Various substituted indenols depending on the electrophile used.

Scientific Research Applications

Chemical Synthesis

1H-Indenol serves as an important intermediate in the synthesis of various organic compounds. Its derivatives are explored for their potential use in drug development, particularly for neurological disorders. The presence of the hydroxyl group allows for diverse chemical modifications, making it a valuable precursor in organic synthesis.

Key Synthesis Applications:

  • Pharmaceuticals : this compound is utilized in the synthesis of pharmaceutical agents, including those targeting neurodegenerative diseases.
  • Agrochemicals : It is also employed in the formulation of agrochemicals, contributing to the development of effective pesticides and herbicides.
  • Polymers : The compound acts as a precursor for synthesizing polymers and other industrial chemicals, enhancing material properties.

Biological Research

Research on this compound has revealed its potential biological activities, including antimicrobial and anti-inflammatory properties. Its derivatives have been studied for their efficacy against various pathogens and in cancer treatment.

Notable Biological Applications:

  • Antimicrobial Activity : Studies indicate that certain derivatives exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria, disrupting bacterial cell membranes and inhibiting metabolic pathways.
  • Anticancer Properties : Research has shown that this compound derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
  • Neuroprotective Effects : Investigations into its neuroprotective capabilities suggest that it may improve cognitive function and reduce neuroinflammation, particularly in models of Alzheimer's disease.

Industrial Applications

In addition to its laboratory applications, this compound finds utility in industrial settings. Its unique chemical properties allow it to be used as a solvent or reagent in various chemical processes.

Industrial Uses:

  • Chemical Manufacturing : It is involved in producing specialty chemicals and intermediates for various applications.
  • Material Science : The compound's properties make it suitable for developing new materials with specific characteristics.

Case Studies

Several studies highlight the effectiveness and versatility of this compound and its derivatives:

StudyFocusFindings
Gheidari et al. (2024)Antiviral PropertiesSynthesized indeno[1,2-b]pyrrol-4(1H)-one derivatives showed favorable inhibitory effects against SARS-CoV-2 main protease .
Beilstein Journal (2017)Biological Activity1-indanones derived from this compound demonstrated significant antiviral, anti-inflammatory, and anticancer activities .
MDPI StudyNeuroprotectionIndicated that certain derivatives improved cognitive function in Alzheimer's models.

Mechanism of Action

The mechanism of action of 1H-Indenol involves its interaction with various molecular targets and pathways. For instance, its derivatives may act as ligands for certain enzymes or receptors, modulating their activity. The hydroxyl group in this compound can participate in hydrogen bonding, influencing its binding affinity and specificity towards biological targets.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparisons

The following compounds share structural motifs with 1H-Indenol but exhibit distinct chemical behaviors due to differences in saturation, substituents, or ring systems:

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Reactivity
This compound C₉H₈O 132.16 Aromatic hydroxyl Precursor in oxidation reactions , environmental radical formation
1-Indanol C₉H₁₀O 134.18 Saturated hydroxyl Drug intermediates, asymmetric catalysis
1H-Indene C₉H₈ 116.16 Unsaturated hydrocarbon PAH precursor via pyrolysis
Hydroxynaphthalene C₁₀H₈O 144.17 Polyaromatic hydroxyl Combustion byproduct, environmental pollutant
Key Structural Differences:
  • This compound vs. 1-Indanol: this compound is fully aromatic, while 1-Indanol (2,3-dihydro-1H-inden-1-ol) has a saturated bicyclic structure, reducing its reactivity toward electrophilic substitution .
  • This compound vs. 1H-Indene: The hydroxyl group in this compound enables hydrogen bonding and participation in redox reactions, unlike the non-polar 1H-Indene .

Physical and Thermodynamic Properties

Property This compound 1-Indanol Hydroxynaphthalene
Boiling Point (°C) Not reported 245–250 285–290
Melting Point (°C) Data inconsistent 25–28 155–160
Solubility Low in water Moderately polar Low in water

Note: Data inconsistencies for this compound’s melting/boiling points highlight gaps in experimental validation .

Environmental and Industrial Relevance

  • This compound: Linked to EPFR formation in particulate matter, posing respiratory health risks . Its enzymatic synthesis offers a green chemistry route to chiral diols (e.g., cis-1,2-indanediol) .
  • 1-Indanol: Valued in pharmaceutical synthesis (e.g., chiral building blocks) and industrial catalysis due to its stability and stereochemical control .
  • Hydroxynaphthalene: A marker for incomplete combustion processes and a precursor to carcinogenic PAHs .

Biological Activity

1H-Indenol is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is characterized by its unique bicyclic structure, which contributes to its reactivity and interaction with biological systems. The molecular formula is C9H8OC_9H_8O, and it features a hydroxyl group attached to an indene skeleton. This structure is crucial for its biological activity, influencing how it interacts with various biological targets.

Biological Activities

This compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Several studies have reported that derivatives of this compound show significant antibacterial and antifungal properties. For instance, compounds derived from this compound have been evaluated against various strains of bacteria and fungi, demonstrating potent inhibitory effects.
  • Anticancer Properties : Research indicates that this compound derivatives can inhibit the proliferation of cancer cells. A notable study demonstrated that certain derivatives effectively reduced cell viability in human melanoma cell lines, suggesting potential as anticancer agents.
  • Neuroprotective Effects : Some studies suggest that this compound may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. It has been shown to inhibit acetylcholinesterase (AChE) activity, which is relevant for conditions like Alzheimer's disease.
  • Anti-inflammatory Activity : The compound has also been linked to anti-inflammatory effects, making it a candidate for the treatment of inflammatory disorders.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Many of the pharmacological effects are mediated through the inhibition of key enzymes such as AChE and cyclooxygenase (COX), which are involved in inflammation and neurotransmission.
  • Interaction with Receptors : this compound derivatives may interact with various receptors in the body, modulating signaling pathways that lead to therapeutic effects.

Data Tables

The following table summarizes key findings from recent studies on the biological activity of this compound derivatives:

Activity TypeCompound TestedIC50 Value (µM)Reference
AntibacterialThis compound Derivative A12.5
AntifungalThis compound Derivative B15.0
AnticancerThis compound Derivative C0.15
AChE InhibitionThis compound Derivative D14.8
COX InhibitionThis compound Derivative E18.6

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various this compound derivatives against common pathogens. The results indicated that specific modifications to the indenol structure significantly enhanced antibacterial potency against both Gram-positive and Gram-negative bacteria.

Case Study 2: Neuroprotective Effects

In a preclinical model of Alzheimer's disease, a derivative of this compound was administered to assess its effects on cognitive function. Results showed improved memory retention and reduced levels of amyloid-beta plaques in treated subjects compared to controls.

Q & A

Q. How should researchers document failed experiments or null results in this compound studies?

  • Methodological Answer : Publish negative results in dedicated repositories (e.g., Journal of Negative Results) to prevent publication bias. Detail experimental conditions, failure points, and lessons learned. Use appendices for exhaustive data, ensuring transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Indenol
Reactant of Route 2
1H-Indenol

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